molecular formula C20H16N6O5 B2928361 9-(4-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-19-0

9-(4-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2928361
CAS No.: 898422-19-0
M. Wt: 420.385
InChI Key: XJRJNVHNRUICMF-UHFFFAOYSA-N
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Description

This purine-based derivative features a carboxamide group at position 6, an 8-oxo moiety, and aryl substituents at positions 2 and 7. The 2-nitrophenyl group at position 2 introduces strong electron-withdrawing effects, while the 4-ethoxyphenyl group at position 9 provides moderate electron-donating properties. The compound is synthesized via a multi-step process involving thiourea intermediates and S-alkylation reactions, as described by Huang et al. .

Properties

IUPAC Name

9-(4-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O5/c1-2-31-12-9-7-11(8-10-12)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)13-5-3-4-6-14(13)26(29)30/h3-10H,2H2,1H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRJNVHNRUICMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivative family and has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H19N5O4C_{21}H_{19}N_{5}O_{4}, with a molecular weight of 405.4 g/mol . The structure features a purine core with ethoxy and nitrophenyl substituents, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to act as inhibitors of various kinases, which are critical in signaling pathways related to cell growth and proliferation. This compound may exhibit selective inhibition against specific kinases involved in cancer progression .
  • Antiviral Activity : Research indicates that purine derivatives can exhibit antiviral properties by interfering with viral replication processes. The presence of the nitrophenyl group may enhance this activity by stabilizing interactions with viral proteins .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptotic pathways in cancer cells, leading to reduced viability and proliferation .

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Assay Type Description Results
Cytotoxicity Assay Evaluated against various cancer cell linesIC50 values in low nanomolar range
Kinase Inhibition Tested against EGFR and other kinasesSignificant inhibition observed
Antiviral Assay Assessed for activity against viral infectionsEffective at submicromolar concentrations

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest.
  • Viral Infection Models : In studies involving viral pathogens, this compound exhibited potent antiviral effects, reducing viral titers significantly in treated cell cultures.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substituent type (electron-donating vs. withdrawing), position (ortho, meta, para), and molecular weight. Below is a comparative overview:

Table 1: Substituent and Molecular Data Comparison
Compound Name (Positions 2 and 9) Molecular Formula Molecular Weight Key Features
Target: 2-(2-nitrophenyl), 9-(4-ethoxyphenyl) Likely C20H15N6O5 ~427.4 (est.) Strong electron-withdrawing nitro (ortho), moderate ethoxy (para) donor.
2-(4-fluorophenyl), 9-(2-ethoxyphenyl) C20H16FN5O3 393.37 Fluorine (electron-withdrawing) at para; ethoxy at ortho.
2-methyl, 9-(4-methylphenyl) C14H13N5O2 283.29 Simpler structure; methyl groups (electron-donating) at both positions.
2-(4-nitrophenyl), 9-(3-methoxyphenyl) C19H14N6O5 406.4 Nitro at para (vs. target’s ortho); methoxy at meta.
2-(4-ethoxy-3-methoxyphenyl), 9-(2-ethoxyphenyl) C22H22N5O5 436.44 (est.) Bulky substituents; dual ethoxy/methoxy groups enhancing lipophilicity.

Electronic and Steric Effects

  • Ethoxy vs. Methoxy : Ethoxy groups (e.g., in the target and ) increase lipophilicity compared to methoxy, affecting membrane permeability .

Hypothetical Bioactivity Correlations

  • Electron-Withdrawing Groups : Nitro-substituted compounds (target, ) may exhibit stronger interactions with enzymatic active sites but higher cytotoxicity.
  • Substituent Bulk : ’s bulky 4-ethoxy-3-methoxyphenyl group could reduce bioavailability compared to the target’s less hindered 4-ethoxyphenyl .

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